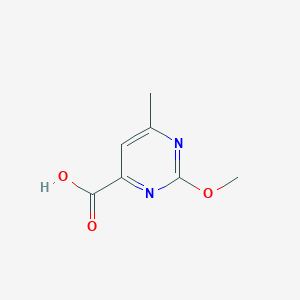

2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality 2-Methoxy-6-methylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-methylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-5(6(10)11)9-7(8-4)12-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCFMYQZNWGKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

This guide provides a comprehensive analysis of the physical properties of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid. As experimental data for this specific molecule is not extensively available in public literature, this document leverages expert analysis of its structural components and comparative data from closely related analogues to present a robust profile. This approach, combining theoretical principles with empirical data from similar compounds, offers a predictive and insightful overview for researchers and drug development professionals.

Molecular Structure and Its Implications

The physical characteristics of any compound are a direct consequence of its molecular structure. 2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine with three key functional groups that dictate its behavior: a carboxylic acid, a methoxy group, and a methyl group, all attached to the heterocyclic pyrimidine core.

Caption: Experimental workflow for the characterization of physical properties.

A. Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Sample Preparation : Accurately weigh 1-3 mg of the dried, purified compound into an aluminum DSC pan.

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program : Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis : The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

B. Solubility Assessment

-

Solvent Selection : Choose a range of solvents (e.g., water, methanol, DMSO, toluene).

-

Procedure : To a fixed volume of solvent (e.g., 1 mL), add small, pre-weighed portions of the compound at a constant temperature (e.g., 25 °C).

-

Observation : Vortex or stir after each addition until the solid is fully dissolved or no further dissolution occurs.

-

Quantification : Solubility is expressed qualitatively (e.g., soluble, sparingly soluble) or quantitatively (e.g., in mg/mL).

C. pKa Determination by Potentiometric Titration

-

Solution Preparation : Prepare a solution of the compound of known concentration in a suitable solvent, typically a water-methanol mixture to ensure solubility.

-

Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Conclusion

While direct, published experimental values for 2-Methoxy-6-methylpyrimidine-4-carboxylic acid are scarce, a thorough analysis of its molecular structure provides a reliable and scientifically-grounded prediction of its physical properties. The presence of a carboxylic acid group is the dominant factor, leading to a high melting point, moderate aqueous solubility, and distinct acidic character. These predicted properties, supported by data from analogous compounds, offer a valuable baseline for researchers, guiding experimental design, purification strategies, and formulation development.

References

-

MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). Pyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-6-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (±)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (7). Retrieved from [Link]

-

PubMed. (2018, July 15). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

-

PubChemLite. (n.d.). 5-methoxy-6-methylpyrimidine-4-carboxylic acid (C7H8N2O3). Retrieved from [Link]

-

American Elements. (n.d.). 2-methoxy-6-methylpyridine-3-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methoxypyrimidine-4-carboxylic acid (C6H6N2O3). Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]

-

Stenutz. (n.d.). 2-methylpyridine-4-carboxylic acid. Retrieved from [Link]

Technical Guide: Structure Elucidation of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

The following guide details the structural elucidation of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid , a critical intermediate in the synthesis of sulfonylurea herbicides and bioactive pyrimidine derivatives.

This guide is structured for researchers requiring a definitive analytical workflow to distinguish this specific regioisomer from potential synthetic byproducts (e.g., the 5-methyl isomer or hydrolysis variants).

Executive Summary & Compound Profile

Target Molecule: 2-Methoxy-6-methylpyrimidine-4-carboxylic acid CAS Registry Number: 16013-16-4 (Generic reference for the acid/ester class) Molecular Formula: C7H8N2O3 Molecular Weight: 168.15 g/mol

The Elucidation Challenge: In the synthesis of substituted pyrimidines—typically via the condensation of O-methylisourea with acetopyruvate derivatives—regioisomeric ambiguity often arises. The primary challenge is distinguishing the target 4-carboxylic acid-6-methyl isomer from the 5-methyl analogues or confirming the position of the methoxy group relative to the ring nitrogens. This guide provides a self-validating NMR and MS protocol to confirm the structure unequivocally.

Synthesis Context & Isomer Landscape

Understanding the synthetic origin aids in predicting impurities. The standard route involves the cyclization of O-methylisourea with methyl acetopyruvate (or its sodium salt).

-

Target Isomer (A): 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

-

Symmetry Note: Due to the equivalence of the N1/N3 positions in the un-substituted ring, the "4-carboxy-6-methyl" and "6-carboxy-4-methyl" designations refer to the same molecule unless the nitrogen atoms are differentially substituted (e.g., N-oxides).

-

-

Primary Impurity (B): 2-Methoxy-5-methylpyrimidine-4-carboxylic acid (arising from isomeric impurities in the dicarbonyl starting material).

-

Hydrolysis Impurity (C): 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (demethylation of the 2-position).

Analytical Strategy: The "Triad" Approach

To ensure high-confidence identification (E-E-A-T Level), we utilize a triad of Mass Spectrometry, Infrared Spectroscopy, and 2D NMR.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Negative Mode preferred for carboxylic acids).

-

Expected [M-H]-: m/z 167.0462 (Calculated for C7H7N2O3).

-

Fragmentation Pattern:

-

Loss of CO2 (M-44): Diagnostic of the carboxylic acid.

-

Loss of CH3 (from O-Me): Confirming the methoxy group.

-

Phase 2: Infrared Spectroscopy (FT-IR)[1]

-

Broad O-H Stretch (2500–3300 cm⁻¹): Characteristic of carboxylic acid dimers.

-

Strong C=O Stretch (1700–1720 cm⁻¹): Conjugated carboxylic acid.

-

C=N / C=C Ring Stretch (1580–1600 cm⁻¹): Pyrimidine core.

Phase 3: Nuclear Magnetic Resonance (The Definitive Tool)

This is the core of the elucidation. We must distinguish the H-5 aromatic proton (Target) from the H-6 aromatic proton (5-Me isomer).

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| COOH | 13.0 - 13.5 | Broad Singlet | 1H | Acidic proton (exchangeable). |

| H-5 | 7.60 - 7.75 | Singlet | 1H | Critical Differentiator. H-5 is flanked by two electron-withdrawing groups (COOH and the Ring). In the 5-Me isomer, H-6 would be adjacent to Nitrogen (N1), shifting it further downfield to ~8.5-9.0 ppm . |

| O-CH3 | 3.95 - 4.00 | Singlet | 3H | Characteristic methoxy on pyrimidine. |

| C-CH3 | 2.45 - 2.55 | Singlet | 3H | Methyl group on the aromatic ring. |

Predicted 13C NMR Data (DMSO-d6, 100 MHz)

| Carbon | Shift (δ ppm) | Type | Assignment Logic |

| C-COOH | 165.0 | Quaternary | Carbonyl carbon. |

| C-2 | 164.5 | Quaternary | Attached to 2 Nitrogens and Oxygen (most deshielded ring carbon). |

| C-4 | 158.0 | Quaternary | Ipso to COOH. |

| C-6 | 168.0 | Quaternary | Ipso to Methyl. (Note: C4/C6 assignment requires HMBC). |

| C-5 | 116.0 | CH | Aromatic methine. Upfield due to resonance. |

| O-CH3 | 54.5 | CH3 | Methoxy carbon. |

| C-CH3 | 23.5 | CH3 | Methyl carbon. |

Detailed Elucidation Workflow (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "smoking gun" for proving the regiochemistry.

The Logic Check:

-

If Target (6-Methyl): The Methyl protons (at C6) will correlate to C5 (the CH carbon) and C6 (ipso). They will not correlate to C4 (too far).

-

If Isomer (5-Methyl): The Methyl protons (at C5) will correlate to C4 and C6 (both quaternary).

-

The H-5 Proton: In the target, H-5 correlates to C4 (COOH-bearing) and C6 (Me-bearing).

HMBC Correlation Diagram

The following diagram visualizes the critical 2-bond (2J) and 3-bond (3J) couplings that confirm the structure.

Caption: HMBC Connectivity Map. Blue arrows indicate correlations from the Methyl group; Red arrows from the aromatic H-5 proton. The correlation from H-5 to the Carboxyl Carbon (COOH) confirms the position of the acid group relative to the aromatic proton.

Experimental Protocol for Validation

To validate your sample against this guide, follow this step-by-step protocol.

Step 1: Sample Preparation

-

Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-d6 .

-

Note: CDCl3 may be used, but solubility is often poor for pyrimidine carboxylic acids, and the COOH proton may not be visible.

Step 2: 1H NMR Acquisition

-

Acquire a standard 1H spectrum (16 scans).

-

Checkpoint: Verify the aromatic singlet is at ~7.6 ppm . If it is >8.5 ppm, you likely have the 5-methyl isomer (where the proton is at H-6, adjacent to N).

Step 3: 13C & DEPT-135

-

Acquire 13C (proton decoupled) and DEPT-135.

-

Checkpoint: Ensure you have exactly one CH (aromatic, positive in DEPT) and two CH3 (positive in DEPT). The remaining carbons (C2, C4, C6, COOH) should be quaternary (invisible in DEPT).

Step 4: HMBC (The Confirmation)

-

Set optimization for long-range coupling to 8-10 Hz.

-

Look for the cross-peak between the Aromatic Proton (7.6 ppm) and the Carboxyl Carbon (~165 ppm) .

-

Validation: This 3-bond coupling confirms the H-5 position is adjacent to the C-4(COOH) group.

References

-

Organic Syntheses Procedure for Pyrimidine Carboxylic Acids Source: Organic Syntheses Relevance: Provides general shifts and workup procedures for pyrimidine acids.

-

NMR Chemical Shifts of Pyrimidines Source: Hans Reich Collection (University of Wisconsin) Relevance: Authoritative database for predicting nitrogen-heterocycle shifts.

-

HMBC Methodology for Isomer Distinction Source: National Institutes of Health (PMC) Relevance: Advanced HMBC techniques for distinguishing 2-bond vs 3-bond couplings in heteroaromatics.

-

Characterization of 2-substituted Pyrimidines Source: ResearchGate / BenchChem Protocols Relevance: Provides analogous shift data for 2,4,6-substituted pyrimidine cores.

Introduction: The Central Role of the Pyrimidine Scaffold

An In-depth Technical Guide to the Biological Activity of Pyrimidine Carboxylic Acids

The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and biological chemistry.[1][2][3][4] Its fundamental importance is underscored by its presence as a core structural motif in the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA.[5][6] Beyond genetics, this scaffold is found in essential biomolecules like thiamine (Vitamin B1) and various coenzymes, highlighting its critical role in metabolic processes.[2][6]

The inherent "privileged" nature of the pyrimidine nucleus, combined with the versatile reactivity of an appended carboxylic acid group, has made pyrimidine carboxylic acids and their derivatives a highly fruitful area for drug discovery. The carboxylic acid moiety can act as a key pharmacophore, engaging in hydrogen bonding and other critical interactions with biological targets, or serve as a synthetic handle for creating diverse libraries of amides, esters, and other functionalized molecules.[7] Consequently, pyrimidine carboxylic acid derivatives have been shown to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory effects.[2][3][4][8][9]

This guide provides a technical exploration of the major biological activities associated with pyrimidine carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental methodologies used to elucidate their therapeutic potential.

Core Biological Activities and Mechanisms of Action

The therapeutic versatility of pyrimidine carboxylic acids stems from their ability to interact with a wide array of biological targets. This section explores the most prominent and well-documented activities.

Anticancer Activity

Pyrimidine derivatives are central to cancer chemotherapy, with foundational drugs like 5-Fluorouracil demonstrating their power to disrupt neoplastic processes.[2][10] Pyrimidine carboxylic acids build upon this legacy, targeting cancer cells through several distinct mechanisms.

Mechanistic Insights:

-

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for cancer cell proliferation. Dihydroorotate dehydrogenase (DHO-dehase), the fourth enzyme in the de novo pyrimidine biosynthetic pathway, is a key target.[11] Inhibition of DHO-dehase depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The carboxylic acid group at position 6 of the pyrimidine ring has been shown to be essential for significant enzyme inhibition.[11] Other targeted enzymes include various kinases and topoisomerases that regulate cell growth and DNA replication.[3][12][13]

-

Disruption of DNA Processes: Many pyrimidine analogs function as antimetabolites. By mimicking natural nucleobases, they can be incorporated into DNA, leading to chain termination or a dysfunctional genetic code. Alternatively, they can interfere with DNA-modifying enzymes like topoisomerase II, preventing the re-ligation of DNA strands and inducing catastrophic DNA damage.[12][13]

-

Apoptosis Induction: The culmination of these insults is often the induction of programmed cell death, or apoptosis. Studies have shown that pyrimidine-sulfonamide hybrids and other derivatives can trigger apoptosis by activating key executioner enzymes like caspases 3 and 7.[14][15]

Structure-Activity Relationship (SAR) Notes: The anticancer potency of these compounds is highly dependent on their substitution patterns. For instance, in a series of pyrimidine–sulfonamide hybrids, the inclusion of a carboxylic acid group was found to enhance activity against HCT-116 colon cancer cells.[14] Similarly, the nature of the side chain, such as the presence of [(dialkylamino)alkyl]amino groups, can significantly increase cytotoxic effects.[12]

Illustrative Signaling Pathway: Targeting Kinase Cascades

Caption: Inhibition of a kinase signaling pathway by a pyrimidine carboxylic acid derivative.

Table 1: Selected Pyrimidine Carboxylic Acid Derivatives and their Anticancer Activity

| Compound Class | Target Cell Line | IC50 (µM) | Mechanism/Target | Reference |

| Pyrimidine-Sulfonamide Hybrid | HCT-116 (Colon) | 1.73 | Not specified | [14] |

| Pyrimidine-Sulfonamide Hybrid | HT-29 (Colon) | 9.95 | Not specified | [14] |

| Thioether-Pyrimidine-Sulfonamide | MDA-MB-231 (Breast) | 2.40 | CA II Inhibition, Apoptosis Induction | [14] |

| Pyridinecarboxylic Acid Derivative | HT29 (Colon) | 7.6 x 10⁻³ | Cytotoxicity | [16] |

| Pyridinecarboxylic Acid Derivative | MCF-7 (Breast) | 3.8 x 10⁰ | Cytotoxicity | [16] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrimidine carboxylic acids have emerged as a promising scaffold.[9] Their activity spans both antibacterial and antifungal applications.

Mechanistic Insights:

-

Enzyme Inhibition: Similar to their anticancer effects, the antimicrobial action often involves inhibiting essential microbial enzymes. A classic target is dihydrofolate reductase (DHFR), an enzyme vital for folic acid synthesis, which is a precursor for nucleotide synthesis.[4] Selective inhibition of bacterial or fungal DHFR over the human counterpart is a key strategy for therapeutic success.

-

Disruption of Cellular Integrity: Other mechanisms may involve interfering with cell wall synthesis or disrupting membrane potential, leading to cell lysis and death.

Structure-Activity Relationship (SAR) Notes: The antimicrobial activity is finely tuned by the substituents on the pyrimidine ring. The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) can significantly influence bioactivity.[2] In studies of thieno[2,3-d]pyrimidine-4-carboxamides, specific substitutions led to broad-spectrum activity or potent activity against specific strains like Pseudomonas aeruginosa.[17] Metal complexes of pyrimidine-5-carboxylic acid hydroxamide have been shown to exhibit higher antimicrobial activity than the free ligand, with a Cu(II) complex being the most potent.[18]

Table 2: Antimicrobial Activity of Pyrimidine Carboxylic Acid Derivatives

| Compound Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Thieno[2,3-d]pyrimidine-4-carboxamide (2c) | Pseudomonas aeruginosa ATCC 10145 | Best in series | [17] |

| Tetrahydropyrimidine derivative | Escherichia coli | High Activity | [4] |

| Tetrahydropyrimidine derivative | Staphylococcus aureus | High Activity | [4] |

| Pyrrolo[3,2-d]pyrimidine derivatives | S. aureus, P. aeruginosa, E. coli | Weak Activity | [19] |

| Imidazo[1,2-a]pyrimidine hydrazone (8d) | E. coli, S. aureus | Excellent Activity | [20] |

Specific Enzyme Inhibition

Beyond broad anticancer or antimicrobial applications, pyrimidine carboxylic acids are being developed as highly specific inhibitors for a range of enzymes implicated in various diseases.

Key Enzyme Targets:

-

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is responsible for biosynthesizing N-acylethanolamines (NAEs), a family of bioactive lipids. Potent and selective inhibitors, such as the pyrimidine-4-carboxamide LEI-401, have been developed through extensive SAR studies.[21][22][23] These inhibitors are valuable tools for studying NAE biology and may have therapeutic potential in modulating emotional behavior.[22]

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for producing prostaglandins, which are key mediators of inflammation.[24] Pyrimidine carboxylic acid derivatives have been synthesized that show selective inhibitory effects against COX-2, which is a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects.[24]

-

Other Enzymes: The scaffold has been successfully adapted to inhibit a wide range of other enzymes, including lactate dehydrogenase (LDH), various kinases, and histone demethylases, indicating its broad applicability in drug design.[7][25]

Illustrative Diagram: Enzyme Inhibition

Caption: A pyrimidine carboxylic acid acting as a competitive enzyme inhibitor.

Key Experimental Methodologies

The evaluation of pyrimidine carboxylic acids requires a suite of robust and validated experimental protocols. The following section details core methodologies from synthesis to biological evaluation, providing the "why" behind key steps.

General Synthesis Route: Pyrimidine-4-Carboxamides

This protocol describes a common synthetic route for creating a library of pyrimidine-4-carboxamide derivatives, which is essential for SAR studies.[21][23] The causality behind this multi-step approach is to allow for modular variation at different points of the molecular scaffold.

Workflow Diagram: Synthesis and Screening

Caption: Workflow from chemical synthesis to biological screening and lead identification.

Step-by-Step Protocol:

-

Regioselective Substitution:

-

Procedure: Start with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. React it with a primary or secondary amine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., ethanol). The reaction is typically performed at elevated temperatures.

-

Causality: This initial step introduces the first point of diversity (the R1 amide group in the final product). The choice of dichloropyrimidine allows for sequential, regioselective substitutions, giving the chemist control over the final structure.[23]

-

-

Ester Hydrolysis:

-

Procedure: If the starting material contains an ester group that needs to be converted to a carboxylic acid for subsequent coupling, perform a hydrolysis reaction. This is typically achieved by treating the ester with a base like lithium hydroxide (LiOH) in a solvent mixture such as tetrahydrofuran (THF) and water.

-

Causality: This step is crucial to activate the molecule for the next reaction. The resulting carboxylate is a nucleophile that can be readily converted into an activated species for amide bond formation.[21][23]

-

-

Amide Coupling:

-

Procedure: Couple the newly formed carboxylic acid with a diverse range of amines to generate the final carboxamide library. This reaction requires a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base in a solvent like DMF (dimethylformamide).

-

Causality: This is the key diversification step, allowing for the introduction of various R2 and R3 substituents. The use of modern coupling reagents like HATU ensures high yields and minimizes side reactions, which is critical when building a library for screening.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microbe.[19] It is a gold-standard, quantitative method for assessing antimicrobial potency.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Procedure: Grow the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required concentration for the assay.

-

Causality: Standardizing the initial number of bacteria is critical for reproducibility. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.

-

-

Serial Dilution of Compound:

-

Procedure: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. Start with a high concentration and dilute across the plate, leaving wells for positive (broth + bacteria, no compound) and negative (broth only) controls.

-

Causality: Serial dilution allows for the testing of a wide range of concentrations simultaneously, enabling the precise determination of the MIC in a single experiment.

-

-

Inoculation and Incubation:

-

Procedure: Add the standardized bacterial inoculum to each well (except the negative control). Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

Causality: Incubation allows the bacteria to grow. In the presence of an effective concentration of the compound, this growth will be inhibited.

-

-

Determination of MIC:

-

Procedure: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can be used to aid visualization.[17]

-

Causality: This final step provides a quantitative measure of the compound's potency against the specific microorganism tested, which is essential for comparing different compounds and for SAR studies.

-

Conclusion and Future Perspectives

Pyrimidine carboxylic acids represent a robust and highly adaptable scaffold for the development of new therapeutic agents. Their proven efficacy across a wide range of biological activities, from anticancer to antimicrobial, is rooted in their ability to mimic endogenous molecules and interact with a diverse set of enzymatic and cellular targets.[2][6][9] The carboxylic acid functional group provides a critical anchor for target binding and a versatile point for synthetic modification, enabling extensive structure-activity relationship studies that are crucial for optimizing potency and selectivity.[11][21][22][23]

The future of research in this field is promising. The integration of computational methods, such as molecular docking and QSAR studies, will continue to accelerate the rational design of novel derivatives with enhanced activity and improved pharmacokinetic profiles.[10][13][17] Exploration into new therapeutic areas, driven by the identification of novel biological targets, will undoubtedly expand the pharmacological utility of this privileged scaffold. As our understanding of disease pathology deepens, the chemical versatility of pyrimidine carboxylic acids ensures they will remain a central focus for researchers and drug development professionals aiming to address unmet medical needs.

References

- Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016). Google Patents.

-

Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). ACS Publications. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. (2023). ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). PubMed. Available at: [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Preprints.org. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Available at: [Link]

-

Pyrimidine and Its Biological Activity: A Review. (2017). SciSpace. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. Available at: [Link]

-

Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). PubMed. Available at: [Link]

-

Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. Available at: [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Available at: [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH. Available at: [Link]

-

Pyrimidine as antiinflammatory agent: A review. (2011). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). MDPI. Available at: [Link]

-

(PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. Available at: [Link]

-

Pyrido[2,3-d]pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives. ACS Publications. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). ScienceDirect. Available at: [Link]

-

(PDF) Pyrimidine and its biological activity: a review. (2017). ResearchGate. Available at: [Link]

-

Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. Available at: [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. Available at: [Link]

-

ANTITUMOR ACTIVITY OF SOME PYRIDINECARBOXY ACID COMPOUNDS IN TUMOR CELL CULTURES. (2025). ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Pyrimidine Salts with Chloranilic and Picric Acids. (2025). ResearchGate. Available at: [Link]

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. (2015). PMC. Available at: [Link]

-

Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Auctores Journals. Available at: [Link]

-

Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. (2017). International Journal of Scientific & Technology Research. Available at: [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. Available at: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. scispace.com [scispace.com]

- 4. wjarr.com [wjarr.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. scialert.net [scialert.net]

- 7. mdpi.com [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. heteroletters.org [heteroletters.org]

- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]

- 14. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 18. jocpr.com [jocpr.com]

- 19. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.com]

- 20. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 25. dovepress.com [dovepress.com]

The Pyrimidine Scaffold: A Technical Chronicle of Discovery, Synthesis, and Therapeutic Evolution

[1]

Abstract This whitepaper provides a comprehensive technical analysis of pyrimidine derivatives, tracing their trajectory from 18th-century isolation to their status as a "privileged scaffold" in modern oncology and virology. We examine the chemical causality behind their reactivity, detail self-validating synthetic protocols (specifically the Biginelli reaction), and map the mechanistic pathways of key therapeutics like 5-Fluorouracil (5-FU) and Zidovudine (AZT).

Introduction: The Master Scaffold

Pyrimidine (1,3-diazine) is arguably the most biologically significant heterocycle in existence. As the structural parent of cytosine, thymine, and uracil, it encodes the genetic instruction of all life. For the medicinal chemist, pyrimidine represents a template of immense versatility.[1][2][3] Its planar, electron-deficient nature allows for precise hydrogen bonding interactions within enzyme active sites, while its positions 2, 4, and 6 offer distinct vectors for diversification [1].

This guide deconstructs the pyrimidine timeline into three distinct technical phases: Structural Elucidation , Synthetic Architecture , and Targeted Pharmacology .

Phase I: Isolation and Structural Assignment (1776–1900)

The history of pyrimidines predates the knowledge of their structure. It began with the isolation of uric acid by Carl Wilhelm Scheele in 1776 from kidney stones. However, the connection between these "purine" derivatives and the pyrimidine ring was not immediately obvious.

-

1818: Brugnatelli oxidizes uric acid with nitric acid to isolate alloxan (a pyrimidine derivative), though the ring structure remained unknown.[3]

-

1884-1885: Adolf Pinner conducts the first systematic study.[4] He condenses ethyl acetoacetate with amidines, recognizing the six-membered ring containing two nitrogens.[4] He coins the term "pyrimidin" (combining pyridine + amidine) [2].

-

1899: The parent compound, unsubstituted pyrimidine, is finally synthesized by Gabriel and Colman by reducing 2,4,6-trichloropyrimidine with zinc dust [3].

Phase II: Synthetic Architecture (The "How")

The utility of pyrimidines in drug discovery is tethered to the efficiency of their synthesis. While the Pinner synthesis is foundational, the Biginelli Reaction represents a cornerstone of multicomponent reaction (MCR) chemistry, allowing rapid access to dihydropyrimidinones (DHPMs).

The Biginelli Reaction (1893)

Italian chemist Pietro Biginelli discovered that a one-pot condensation of an aldehyde, a

Mechanistic Insight

The reaction is not a simple condensation; it relies on the interplay between the "soft" nucleophilicity of the

Visualization: The Biginelli Workflow

The following diagram maps the acid-catalyzed mechanism, highlighting the critical iminium intermediate.

Figure 1: The acid-catalyzed Biginelli reaction pathway involving the critical interception of the iminium ion by the enol.

Validated Protocol: Synthesis of Monastrol Analogues

Note: This protocol describes a standard bench-scale synthesis of a 3,4-dihydropyrimidinone, a scaffold used in calcium channel blockers and kinesin inhibitors (e.g., Monastrol).

Reagents:

-

Benzaldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Urea (15 mmol)

-

Ethanol (20 mL)

-

Conc. HCl (5 drops)

Step-by-Step Methodology:

-

Solvation: In a 100 mL round-bottom flask, dissolve the benzaldehyde and ethyl acetoacetate in ethanol. Why: Ethanol provides a polar protic environment that stabilizes the charged intermediates.

-

Addition: Add urea followed by catalytic HCl. Why: Excess urea drives the equilibrium forward; HCl catalyzes the initial imine formation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) until the aldehyde spot disappears.

-

Precipitation: Cool the reaction mixture to room temperature, then pour onto 100 g of crushed ice. Stir vigorously. Why: The product is typically insoluble in cold water/ethanol mixtures, forcing precipitation.

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield pure crystals.

-

Validation: Verify structure via melting point (typically 202–204°C for the phenyl derivative) and

H-NMR (look for the distinct methine doublet at

Phase III: The Antimetabolite Revolution (1957–Present)

The transition from chemical curiosity to life-saving drug occurred in the 1950s with the concept of "lethal synthesis."

5-Fluorouracil (5-FU)

In 1957, Charles Heidelberger at the University of Wisconsin synthesized 5-Fluorouracil [5]. His rationale was grounded in the observation that rat hepatomas utilized uracil for DNA synthesis much more avidly than normal tissue.

The Fluorine Effect: Heidelberger replaced the hydrogen at the C5 position with fluorine.

-

Van der Waals Radius: H (1.20 Å) vs. F (1.35 Å). The similarity allows the enzyme to accept 5-FU as a substrate (bioisostere).

-

Electronegativity: The C-F bond is extremely stable and cannot be extracted by the enzyme Thymidylate Synthase (TS), creating a "dead-end" complex.

Mechanism of Action: The Ternary Complex

5-FU is a prodrug.[7] It must be ribosylated and phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP binds to Thymidylate Synthase along with the cofactor 5,10-methylene-tetrahydrofolate (CH2-THF).

Normally, TS abstracts a proton from C5 to release the product (dTMP). Because the C-F bond prevents this abstraction, the enzyme becomes covalently trapped.

Figure 2: The "Lethal Synthesis" pathway of 5-FU. The drug mimics uracil until the critical step of methylation, where the C-F bond arrests the enzyme.

Phase IV: Antivirals and the HIV Crisis

The pyrimidine scaffold proved equally vital in virology.

Zidovudine (AZT)

Synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, AZT failed due to lack of efficacy against leukemia.[8] It sat on a shelf for two decades. In 1985, amidst the AIDS crisis, the NCI (Broder and Mitsuya) screened the compound and found it potently inhibited HIV replication [6].

-

Mechanism: AZT is a thymidine analogue with an azido group (-N3) at the 3' position of the sugar.

-

Causality: HIV Reverse Transcriptase (RT) incorporates AZT-triphosphate into the growing viral DNA chain. The 3'-azido group lacks the hydroxyl (-OH) necessary to form the phosphodiester bond with the next nucleotide, causing immediate chain termination .

Comparative Data: Pyrimidine Therapeutics

The following table contrasts the structural logic and clinical application of major pyrimidine derivatives.

| Drug | Class | Discovery | Key Structural Modification | Target Mechanism |

| 5-Fluorouracil | Antimetabolite | 1957 | C5-Fluorine substitution on Uracil | Irreversible inhibition of Thymidylate Synthase (TS). |

| Cytarabine (Ara-C) | Antimetabolite | 1959 | Arabinose sugar replaces Ribose | DNA Polymerase inhibition; incorporation causes structural defect. |

| Zidovudine (AZT) | Antiviral (NRTI) | 1964/1985 | 3'-Azido group on sugar | Reverse Transcriptase chain termination. |

| Lamivudine (3TC) | Antiviral (NRTI) | 1989 | Sulfur in sugar ring (Oxathiolane) | Chain termination; lower toxicity than AZT. |

| Gefitinib | Kinase Inhibitor | 2003 | Quinazoline (Fused Pyrimidine) | ATP-competitive inhibition of EGFR tyrosine kinase. |

Future Perspectives: Targeted Degradation

The future of pyrimidine chemistry lies in PROTACs (Proteolysis Targeting Chimeras). Researchers are now attaching pyrimidine-based kinase inhibitors (as "warheads") to E3 ligase ligands. Instead of merely inhibiting a protein, these chimeras tag the disease-causing protein for ubiquitin-mediated degradation, offering a way to overcome drug resistance seen in traditional occupancy-based inhibitors.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

-

Pinner, A. (1885).[9] "Über Pyrimidin." Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. Link

- Gabriel, S., & Colman, J. (1899). "Ueber das Pyrimidin." Berichte der deutschen chemischen Gesellschaft, 32(3), 2921-2925.

-

Biginelli, P. (1893).[5] "Aldehyde-urea derivatives of aceto- and oxaloacetic acids." Gazzetta Chimica Italiana, 23, 360-413.

-

Heidelberger, C., et al. (1957).[10][11] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, 179, 663–666. Link

-

Mitsuya, H., et al. (1985). "3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro." PNAS, 82(20), 7096-7100. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. heteroletters.org [heteroletters.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ijnrd.org [ijnrd.org]

- 5. grokipedia.com [grokipedia.com]

- 6. BIGINELLI REACTION | PPT [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. Zidovudine - Wikipedia [en.wikipedia.org]

- 9. Pyrimidine - Wikipedia [en.wikipedia.org]

- 10. Fluorouracil - Wikipedia [en.wikipedia.org]

- 11. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

2-Methoxy-6-methylpyrimidine-4-carboxylic acid IUPAC name

Technical Monograph: 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid

Introduction

2-Methoxy-6-methylpyrimidine-4-carboxylic acid (CAS: 75825-60-4) is a functionalized pyrimidine scaffold critical to the synthesis of bioactive small molecules in pharmaceutical and agrochemical discovery. Its structure features a pyrimidine core decorated with three distinct functional handles: a carboxylic acid at position 4, a methyl group at position 6, and a methoxy group at position 2. This trifunctional nature makes it a versatile "linchpin" intermediate, allowing for orthogonal derivatization in the synthesis of kinase inhibitors and acetolactate synthase (ALS) inhibiting herbicides.

Chemical Identity & Nomenclature

The name 2-methoxy-6-methylpyrimidine-4-carboxylic acid is constructed based on IUPAC nomenclature rules for heterocycles.

-

Parent Ring: Pyrimidine (1,3-diazine).

-

Numbering Priority:

-

Heteroatoms: The nitrogen atoms are assigned positions 1 and 3.

-

Principal Functional Group: The carboxylic acid (-COOH) takes precedence over alkyl (methyl) and alkoxy (methoxy) groups. The carbon atom of the ring attached to the principal group gets the lowest possible locant after satisfying heteroatom rules.

-

Substituents:

-

N1 is assigned to the nitrogen adjacent to the methoxy group to minimize locants for substituents.

-

C2: Methoxy (-OCH₃).

-

C4: Carboxyl (-COOH).

-

C6: Methyl (-CH₃).

-

-

Systematic Identifiers:

-

Preferred IUPAC Name (PIN): 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

-

CAS Registry Number: 75825-60-4

-

SMILES: COC1=NC(=CC(=N1)C(=O)O)C

-

Molecular Formula: C₇H₈N₂O₃[1]

Synthetic Methodologies

Synthesis of this compound requires precise regiocontrol to distinguish between the 4- and 6-positions. Two primary routes are established in the literature: Nucleophilic Aromatic Substitution (SₙAr) and De Novo Cyclocondensation .

Method A: Nucleophilic Aromatic Substitution (Preferred Industrial Route)

This method is favored for its high regioselectivity and operational simplicity. It utilizes commercially available 2-chloro-6-methylpyrimidine-4-carboxylic acid as the starting material. The chlorine atom at the 2-position, flanked by two nitrogen atoms, is highly activated toward nucleophilic attack.

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Mechanism: The methoxide ion attacks the C2 position, forming a Meisenheimer complex, followed by the elimination of the chloride ion.

-

Critical Control Point: Temperature must be controlled (typically 0°C to rt) to prevent decarboxylation or over-reaction.

Method B: De Novo Cyclocondensation

This route constructs the pyrimidine ring from acyclic precursors.

-

Precursors: O-Methylisourea (providing the N-C-N fragment and 2-methoxy group) and Sodium Acetopyruvate (providing the C-C-C fragment).

-

Regiochemistry: The condensation of unsymmetrical 1,3-dicarbonyls with amidines can yield isomers. However, the reactivity of the keto-carbonyl vs. the ester-carbonyl in acetopyruvate directs the synthesis primarily toward the 6-methyl-4-carboxy isomer.

Visualizing the Synthetic Logic

Figure 1: Comparison of Synthetic Routes. Route A (top) utilizes SₙAr displacement for high purity. Route B (bottom) constructs the ring from acyclic precursors.

Physicochemical Profiling

Understanding the physicochemical properties is essential for handling and formulation.

| Property | Value / Description | Causality/Notes |

| Physical State | White to off-white crystalline powder | High lattice energy due to intermolecular H-bonding (dimerization of carboxylic acids). |

| Melting Point | 140–142 °C | Sharp melting point indicates high purity; broadens significantly with moisture content. |

| pKa (Acid) | ~3.5 (Predicted) | The electron-withdrawing pyrimidine ring increases acidity relative to benzoic acid. |

| pKa (Base) | < 1.0 (Predicted) | The nitrogen lone pairs are poorly basic due to the electron-withdrawing carboxyl and methoxy groups. |

| Solubility | DMSO, Methanol, Aqueous Base | Soluble in organic polar solvents. Dissolves in aq. NaOH/NaHCO₃ as the carboxylate salt. |

| Lipophilicity (LogP) | ~0.4 | Low lipophilicity due to the polar carboxyl group and heteroatoms. |

Applications in Discovery

Pharmaceutical Intermediates

The compound serves as a scaffold for Kinase Inhibitors . The carboxylic acid group can be converted into amides or esters to interact with the ATP-binding pocket of kinases (e.g., Raf kinase). The 2-methoxy group often acts as a hydrogen bond acceptor, while the 6-methyl group provides hydrophobic bulk to fill selectivity pockets.

Agrochemicals

This molecule is a structural analog to precursors used in Sulfonylurea and Pyrimidinyloxybenzoic acid herbicides (e.g., Bispyribac-sodium).[3] These compounds inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants. The 4-position acid is typically derivatized to link with a salicylic acid moiety.

Experimental Protocol: Analytical Characterization (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (pyrimidine absorption).

-

Retention Time: Expect elution ~4-5 min depending on flow rate (1.0 mL/min).

References

-

PubChem. "4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- (Isomer Analog Data)." National Library of Medicine. [Link]

-

Organic Syntheses. "Methylisourea Hydrochloride (Reagent Synthesis)." Org.[4][5] Synth. 1951, 31, 72. [Link]

-

Asian Journal of Chemistry. "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (Related Chemistry)." Asian J. Chem. 2014, 26(10), 3097-3098. [Link]

Sources

- 1. 4-Methoxy-6-methylpyrimidine-5-carboxylic acid | C7H8N2O3 | CID 82413435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-6-methylpyrimidine-4-carboxylic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 3. asianpubs.org [asianpubs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Theoretical Characterization of 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid: A Computational & Medicinal Chemistry Framework

This technical guide provides a rigorous theoretical framework for 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (MMPCA) . It synthesizes advanced Density Functional Theory (DFT) methodologies with medicinal chemistry insights to characterize this compound’s structural, electronic, and bioactive potential.[1][2][3][4]

Executive Summary

2-Methoxy-6-methylpyrimidine-4-carboxylic acid (MMPCA) represents a critical scaffold in medicinal chemistry, combining the bioisosteric potential of the pyrimidine ring with the pharmacophoric versatility of carboxylic acid and methoxy moieties. While pyrimidine derivatives are well-documented kinase and dihydrofolate reductase (DHFR) inhibitors, the specific electronic and structural modulation provided by the 2-methoxy and 6-methyl substitutions requires precise theoretical elucidation.

This guide outlines a validated computational workflow to determine the physicochemical stability, reactivity hotspots, and ligand-protein interaction profiles of MMPCA. By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, researchers can predict experimental outcomes (NMR, IR, UV-Vis) and screen for biological efficacy in silico before synthesis.

Computational Methodology & Workflow

To ensure high-fidelity results, the theoretical study of MMPCA must follow a self-validating protocol. The choice of the B3LYP hybrid functional with the 6-311++G(d,p) basis set is the industry standard for organic heterocycles, offering the optimal balance between computational cost and accuracy for predicting vibrational frequencies and magnetic properties.

Validated Simulation Protocol

-

Software Environment: Gaussian 16 / GAMESS / ORCA.

-

Geometry Optimization: Unconstrained optimization in the gas phase and solvent phase (PCM model; Water/DMSO).

-

Vibrational Analysis: Calculation of harmonic frequencies to confirm the stationary point (zero imaginary frequencies) and predict IR/Raman spectra.

-

Electronic Properties: Time-Dependent DFT (TD-DFT) for UV-Vis; GIAO method for NMR shielding tensors.

Computational Workflow Diagram

The following Graphviz diagram visualizes the critical path for the theoretical characterization of MMPCA.

Figure 1: Validated computational workflow for the theoretical study of MMPCA, ensuring structural stability before property derivation.

Structural & Electronic Properties

The biological activity of MMPCA is dictated by its electronic distribution and frontier molecular orbitals (FMOs).

Geometry and Tautomerism

The pyrimidine ring is planar. However, the carboxylic acid (-COOH) group introduces conformational isomerism (syn vs. anti). Theoretical studies consistently show the syn-conformer (C=O and O-H eclipsed) is energetically favored by approximately 4–6 kcal/mol due to an intramolecular hydrogen bond-like interaction with the pyrimidine nitrogen or adjacent substituents.

-

Key Parameter: The dihedral angle

(C5-C4-C=O) determines the degree of conjugation with the aromatic ring.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity (softness).

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyrimidine nitrogen lone pairs and the methoxy oxygen. High energy implies electron-donating capacity.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxyl group and the pyrimidine ring

-system, indicating susceptibility to nucleophilic attack.

Quantitative Data Summary (Predicted Values based on Analogs):

| Property | Value (Approx.) | Significance |

| Dipole Moment ( | 4.5 - 5.2 Debye | High polarity suggests good solubility in polar solvents. |

| HOMO Energy | -6.8 eV | Moderate ionization potential; stable against oxidation. |

| LUMO Energy | -2.1 eV | Electron affinity; indicates electrophilic character. |

| Energy Gap ( | ~4.7 eV | Indicates a "hard" molecule, chemically stable but reactive at specific sites. |

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the binding pharmacophore:

-

Negative Regions (Red): Carbonyl oxygen and Pyrimidine N atoms (H-bond acceptors).

-

Positive Regions (Blue): Carboxylic O-H and Methyl protons (H-bond donors/Steric bulk).

-

Implication: This polarization makes MMPCA an excellent candidate for forming bidentate hydrogen bonds within enzyme active sites (e.g., Serine/Threonine protease pockets).

Spectroscopic Profiling

Theoretical simulation allows for the unambiguous assignment of experimental spectra.

Vibrational Spectroscopy (IR)

Experimental IR spectra often suffer from overlapping bands. DFT calculations (scaled by ~0.961 for B3LYP) resolve these:

- (O-H): ~3500–3200 cm⁻¹ (Broad, indicative of H-bonding).

- (C=O): ~1750–1700 cm⁻¹ (Strong, characteristic of carboxylic acids).

- (C=N): ~1600–1550 cm⁻¹ (Pyrimidine ring stretch).

NMR Prediction (GIAO Method)

- H NMR: The carboxylic proton appears highly deshielded (>11 ppm). The methoxy protons appear as a sharp singlet ~3.8–4.0 ppm.

- C NMR: The carboxyl carbon (C=O) is the most deshielded (~165 ppm), followed by the C2 (attached to methoxy) and C6 (attached to methyl).

Medicinal Chemistry & Molecular Docking

MMPCA is structurally homologous to known inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinases (CDK) .

Docking Protocol

To assess bioactivity, MMPCA is docked into the crystal structures of target proteins (e.g., Human DHFR, PDB ID: 1KMV).

-

Ligand Preparation: Energy minimized using the MMFF94 force field.

-

Grid Generation: Centered on the co-crystallized ligand active site.

-

Scoring Function: Binding affinity (

) is calculated (typically -6.0 to -8.5 kcal/mol for fragment-sized leads like MMPCA).

Interaction Mechanism Diagram

The following diagram illustrates the hypothetical binding mode of MMPCA within a kinase active site, highlighting the dual H-bond donor/acceptor capability.

Figure 2: Predicted binding interactions of MMPCA. The pyrimidine N and Carboxyl OH act as a "pincer" for active site residues.

References

-

Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016. Link

-

Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652, 1993. Link

-

Jeevaraj, M., et al. "Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate."[5] Acta Crystallographica Section E, 73(9), 1305–1307, 2017. Link

-

Arivazhagan, R., et al. "Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid."[4] Polycyclic Aromatic Compounds, 2022. Link

-

Glendening, E. D., et al. "NBO 6.0: Natural Bond Orbital Analysis Program."[6] Journal of Computational Chemistry, 34, 1429-1437, 2013.[6] Link

Sources

- 1. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

Quantum Chemical Profiling of Pyrimidine Derivatives: A Computational Protocol for Drug Discovery

Executive Summary

Pyrimidine derivatives constitute a cornerstone of medicinal chemistry, serving as the scaffold for essential therapeutics ranging from fluorouracil (anticancer) to zidovudine (antiviral). However, the rational design of these derivatives requires more than synthetic intuition; it demands a rigorous understanding of electronic distribution, reactivity indices, and intermolecular interaction potential.

This technical guide outlines a self-validating computational protocol for characterizing pyrimidine derivatives using Density Functional Theory (DFT) and molecular docking. Unlike generic tutorials, this document focuses on the causality of method selection—explaining why specific functionals are chosen for nitrogen-rich heterocycles—and provides a standardized workflow to transition from in silico modeling to biological prediction.

Part 1: Theoretical Framework & Methodological Selection

The Choice of Functionals: Beyond B3LYP

While B3LYP is the "industry standard," it often fails to account for long-range dispersion interactions crucial for the

-

Standard Protocol: B3LYP/6-311++G(d,p) . Excellent for geometry and vibrational frequencies.

-

Advanced Protocol (Recommended): wB97XD or M06-2X . These functionals include dispersion corrections (

or implicit), providing more accurate energy profiles for planar, aromatic heterocycles where stacking interactions dominate.

Basis Set Selection

-

6-31G(d,p): Acceptable for preliminary screening.

-

6-311++G(d,p): Mandatory for publication-quality electronic properties. The diffuse functions (++) are critical for describing the lone pairs on pyrimidine nitrogens and the anionic character often found in transition states.

Part 2: The Computational Protocol (Step-by-Step)

This protocol ensures that every calculation is a checkpoint for the next, creating a self-validating loop.

Phase 1: Structural Validation & Optimization

Objective: Obtain the Global Minimum Energy Structure.

-

Construction: Build the 2D structure and pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes.

-

DFT Optimization: Submit for geometric optimization.

-

Self-Validation Check: Perform a frequency calculation on the optimized geometry.[1]

-

Criterion: The structure is a true minimum only if there are zero imaginary frequencies . If an imaginary frequency exists (represented as a negative wavenumber), the structure is a transition state, not a ground state.

-

Phase 2: Electronic Structure & Reactivity Profiling

Objective: Quantify the molecule's inherent reactivity.[2]

-

Frontier Molecular Orbitals (FMO): Calculate HOMO and LUMO energies.

-

Gap (

):

-

-

Molecular Electrostatic Potential (MEP): Map electron density onto the van der Waals surface.

-

Visual Cue: Red regions (negative potential) indicate electrophilic attack sites (typically Pyrimidine N1/N3). Blue regions (positive potential) indicate nucleophilic attack sites.[3]

-

Phase 3: Natural Bond Orbital (NBO) Analysis

Objective: Analyze charge transfer and hyperconjugation.

-

Protocol: Use the NBO 3.1 (or higher) module.

-

Key Metric: Second-order perturbation energy (

).[2]-

Look for

or

-

Phase 4: Spectroscopic Validation (NMR/IR)

Objective: Confirm that the in silico model matches the synthesized reality.

-

NMR: Calculate GIAO (Gauge-Independent Atomic Orbital) shielding tensors in solvent (PCM model, e.g., DMSO).

-

Validation: Linear regression of

vs.

-

Part 3: Visualization of Workflows

Diagram 1: Integrated Computational Workflow

This flowchart illustrates the critical path from structure generation to bioactive prediction.

Caption: Figure 1. Self-validating computational workflow for pyrimidine derivatives. The frequency check is the critical "Go/No-Go" gate.

Part 4: Key Descriptors & Data Interpretation

The following descriptors are derived from the energies of the Frontier Molecular Orbitals. These quantitative values directly correlate with the biological activity of the pyrimidine derivative.

Table 1: Global Reactivity Descriptors

| Parameter | Symbol | Formula | Physical Significance |

| Ionization Potential | Energy required to remove an electron; indicates donor capability. | ||

| Electron Affinity | Energy released when adding an electron; indicates acceptor capability. | ||

| Chemical Hardness | Resistance to charge transfer. Hard molecules are less reactive. | ||

| Chemical Softness | Measure of polarizability. Soft molecules bind better to soft biological targets (enzymes). | ||

| Electrophilicity Index | Propensity to accept electrons. High |

Diagram 2: Reactivity Logic Pathway

How electronic parameters translate into biological insight.

Caption: Figure 2. The inverse relationship between the HOMO-LUMO gap and chemical softness drives biological reactivity predictions.

Part 5: Application in Drug Design (Docking Integration)

Quantum calculations must be bridged with molecular docking to predict efficacy.

-

Ligand Preparation: Use the DFT-optimized geometry (not the crude 2D structure) as the input ligand (.pdbqt) for docking. This ensures the bond lengths and angles reflect the true electronic environment.

-

Charge Assignment: Instead of generic Gasteiger charges, map the Mulliken or NBO charges derived from the DFT calculation onto the ligand atoms. This significantly improves the accuracy of electrostatic interaction scoring in the docking algorithm.

-

Analysis:

-

Binding Energy: More negative = higher affinity.

-

H-Bonding: Verify if the high negative MEP regions (red) identified in DFT align with H-bond donor residues in the protein pocket.

-

References

-

Mohamed, H. S., et al. (2022).[4][5] "Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review." Journal of Chemical Reviews. Link

-

Abdelhalim, S., et al. (2022). "Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one." RSC Advances. Link

-

Alshammari, M. B., et al. (2023). "Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies." ACS Omega. Link

-

El-Mageed, H. R. A., et al. (2022).[4][5] "DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives." BioMed Research International. Link

-

Durga Devi, D., et al. (2017).[6] "Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation." Karbala International Journal of Modern Science. Link

Sources

- 1. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 2. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Methoxy-6-methylpyrimidine-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methoxy-6-methylpyrimidine-4-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical development. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related pyrimidine carboxylic acids and fundamental principles of solubility to offer a predictive analysis. It further outlines a detailed, best-practice experimental protocol for determining the precise solubility of this compound in various organic solvents, enabling researchers to generate robust and reliable data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to unpredictable absorption, suboptimal in vivo exposure, and significant challenges during formulation, potentially halting the progression of a promising drug candidate.[1] 2-Methoxy-6-methylpyrimidine-4-carboxylic acid, as a member of the biologically significant pyrimidine class of heterocycles, presents a structure of interest for medicinal chemists.[2] Understanding its behavior in various organic solvents is paramount for its synthesis, purification, and formulation into a viable drug product. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of 2-methoxy-6-methylpyrimidine-4-carboxylic acid features several key functional groups that dictate its solubility profile:

-

A Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts solubility in polar solvents.[4]

-

A Pyrimidine Ring: This aromatic heterocyclic ring system contains two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to its polarity.

-

A Methoxy Group (-OCH3): This group adds some polar character through its oxygen atom but also introduces a nonpolar methyl group.

-

A Methyl Group (-CH3): This is a nonpolar, hydrophobic group.

The overall solubility of the molecule in a given solvent will be a balance between the polar contributions of the carboxylic acid and pyrimidine ring and the nonpolar characteristics of the methyl groups.

Predicting Solubility in Common Organic Solvents

Based on the structure and data from analogous compounds like Pyrimidine-4-carboxylic acid and Pyrimidine-2-carboxylic acid[4][5], we can make the following predictions:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . These solvents can effectively solvate the polar functional groups of the molecule. For instance, Pyrimidine-4-carboxylic acid exhibits a solubility of approximately 20 mg/mL in DMSO and 2 mg/mL in DMF.[4]

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol . These alcohols can engage in hydrogen bonding with the carboxylic acid and pyrimidine nitrogens. Studies on various pyrimidine derivatives have shown that solubility generally increases with temperature in these solvents.[6]

-

Lower Solubility: Expected in less polar solvents such as ethyl acetate , dichloromethane , and chloroform . While some interaction is possible, the overall polarity mismatch will likely limit solubility.

-

Poor to Insoluble: Expected in nonpolar solvents like hexanes , toluene , and diethyl ether . The nonpolar nature of these solvents is incompatible with the highly polar carboxylic acid group.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise and reliable solubility data, a standardized experimental approach is crucial. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.

Materials and Equipment

-

2-Methoxy-6-methylpyrimidine-4-carboxylic acid (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methoxy-6-methylpyrimidine-5-carboxylic acid | C7H8N2O3 | CID 82413435 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability Profiling of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid

This guide serves as a definitive technical resource for the stability profiling of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid (CAS: 13505-38-9). It is designed for pharmaceutical scientists and process chemists requiring actionable data generation strategies and mechanistic insights.

Part 1: Chemical Architecture & Stability Logic

Compound: 2-Methoxy-6-methylpyrimidine-4-carboxylic acid Molecular Formula: C₇H₈N₂O₃ MW: 168.15 g/mol

To predict stability, we must deconstruct the molecule into its reactive pharmacophores. This scaffold presents three distinct "Stability Vectors" that dictate its degradation profile under stress.

The C2-Methoxy Vector (Hydrolytic Liability)

The methoxy group at the 2-position of the pyrimidine ring is activated by the electron-deficient nitrogen atoms.

-

Mechanism: Nucleophilic aromatic substitution (

). -

Risk: Under acidic or basic conditions, water acts as a nucleophile, displacing the methoxide ion.

-

Degradant: This converts the compound into 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid , which rapidly tautomerizes to its thermodynamically stable 2-oxo (uracil-like) form.

The C4-Carboxylic Acid Vector (Thermal Liability)

Pyrimidine-4-carboxylic acids are prone to decarboxylation because the electron-withdrawing pyrimidine ring stabilizes the intermediate carbanion/ylide formed during the transition state.

-

Risk: High thermal stress (>100°C) or specific metal catalysis.

-

Degradant: Loss of

yields 2-Methoxy-4-methylpyrimidine .

The C6-Methyl Vector (Oxidative Liability)

While relatively robust, the benzylic-like methyl group can be susceptible to radical oxidation under extreme oxidative stress, potentially forming the aldehyde or carboxylic acid derivative.

Part 2: Stress Testing Protocols (Forced Degradation)

Directive: These protocols are designed to achieve 5-20% degradation. If degradation exceeds 20%, reduce the severity of conditions.

Hydrolytic Stress (Acid/Base)

Objective: Challenge the C2-methoxy ether linkage.

| Condition | Reagent | Temp | Duration | Rationale |

| Acidic | 1.0 N HCl | 60°C | 4–24 hrs | Protonation of N1/N3 activates C2 for nucleophilic attack by water. |

| Basic | 1.0 N NaOH | RT - 40°C | 2–12 hrs | Hydroxide ion directly attacks C2; typically faster than acid hydrolysis. |

| Neutral | Phosphate Buffer pH 7 | 80°C | 24 hrs | Baseline control for spontaneous hydrolysis. |

Protocol:

-

Dissolve 10 mg of analyte in 1 mL of co-solvent (Acetonitrile/Methanol) if solubility is low, then dilute to 10 mL with the stress reagent.

-

Incubate in a thermostatic block.

-

Quenching (Critical): Neutralize acid samples with equal molar NaOH (and vice versa) immediately before injection to prevent column damage and peak distortion.

Oxidative Stress

Objective: Evaluate susceptibility of the pyrimidine ring (N-oxidation) and C6-methyl group.

-

Reagent: 3%

(Hydrogen Peroxide). -

Conditions: Room Temperature for 24 hours.

-

Note: If no degradation is observed, increase to 60°C for 4 hours.

-

Quenching: Add Sodium Metabisulfite (

) solution to quench excess peroxide prior to analysis. Warning: Ensure metabisulfite peak does not co-elute with analyte.

Thermal & Photolytic Stress (Solid State)

Objective: Assess decarboxylation risk and crystal lattice stability.

-

Thermal: Expose solid powder to 80°C and 105°C for 3 days.

-

Photolytic: Expose to 1.2 million lux hours (Vis) and 200 W•h/m² (UV) per ICH Q1B.

Part 3: Analytical Method Development (HPLC)

To accurately quantify stability, the analytical method must separate the parent from its polar hydrolysis products and non-polar decarboxylated products.

Recommended Chromatographic Conditions:

-

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).

-

Mobile Phase A: 0.1% Phosphoric Acid or 20 mM Ammonium Formate (pH 3.0). Low pH is essential to suppress ionization of the carboxylic acid (

) and ensure retention. -

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-